molecular formula C12H13ClO3 B8000607 5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid

5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid

Cat. No.: B8000607
M. Wt: 240.68 g/mol
InChI Key: MQJYUEKZNWBSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzaldehyde and malonic acid.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine, forming an intermediate.

    Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ketone groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-5-oxovaleric acid
  • 5-(2-Methylphenyl)-5-oxovaleric acid
  • 5-(3-Bromophenyl)-5-oxovaleric acid

Comparison

Compared to its analogs, 5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination influences its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-8-9(4-2-5-10(8)13)11(14)6-3-7-12(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYUEKZNWBSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.